| TRC |

R217795-25mg |

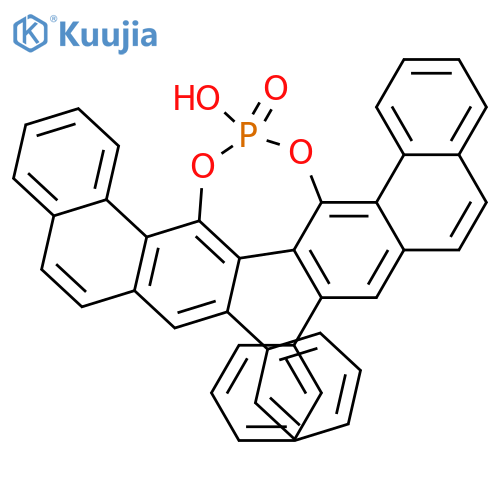

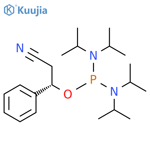

(R)-(–)-VAPOL hydrogenphosphate |

871130-18-6 |

|

25mg |

$ 335.00 |

2022-06-02 |

|

| eNovation Chemicals LLC |

D767499-250mg |

(R)-(-)-VAPOL hydrogenphosphate |

871130-18-6 |

95% |

250mg |

$405 |

2023-05-17 |

|

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. |

675512-100MG |

(R)-(–)-VAPOL hydrogenphosphate |

871130-18-6 |

|

100MG |

¥2129.98 |

2022-02-24 |

|

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. |

jm007-100mg |

(3aR,8aR)-2,2-bis(4-chlorophenyl)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxytetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide |

871130-18-6 |

98%,99%e.e. |

100mg |

1199CNY |

2021-05-07 |

|

| SHENG KE LU SI SHENG WU JI SHU |

sc-253383-100 mg |

(R)-(-)-VAPOL hydrogenphosphate, |

871130-18-6 |

>88% |

100MG |

¥1,602.00 |

2023-07-10 |

|

| SHENG KE LU SI SHENG WU JI SHU |

sc-253383A-500 mg |

(R)-(-)-VAPOL hydrogenphosphate, |

871130-18-6 |

>88% |

500MG |

¥4,701.00 |

2023-07-10 |

|

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. |

lj0340-100mg |

(R)-(–)-VAPOL hydrogenphosphate |

871130-18-6 |

98%,99%e.e. |

100mg |

¥4554.0 |

2024-07-19 |

|

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. |

jm004-100mg |

(3aR,8aR)-4,4,8,8-tetrakis(3,5-di-tert-butylphenyl)-6-hydroxy-2,2-dimethyltetrahydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine 6-oxide |

871130-18-6 |

98%,99%e.e. |

100mg |

1199CNY |

2021-05-07 |

|

| abcr |

AB568939-25 mg |

(8aR)-18-Hydroxy-8,9-diphenyl-18-oxide-diphenanthro[4,3-d:3',4'-f][1,3,2]dioxaphosphepin, 98%, (99% ee); . |

871130-18-6 |

98% |

25mg |

€114.00 |

2023-06-14 |

|

| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. |

jm005-250mg |

(3a'R,8a'R)-4',4',8',8'-tetrakis(3,5-di-tert-butylphenyl)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepine] 6'-oxide |

871130-18-6 |

98%,99%e.e. |

250mg |

2299CNY |

2021-05-07 |

|